Methyl 6-acetylnicotinate

Vue d'ensemble

Description

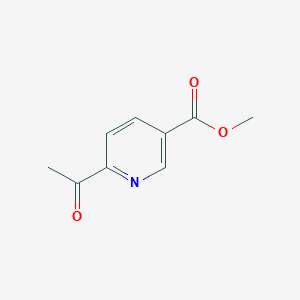

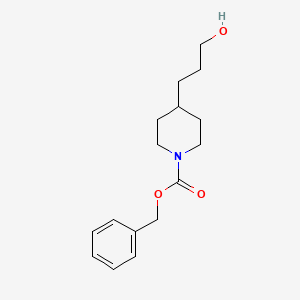

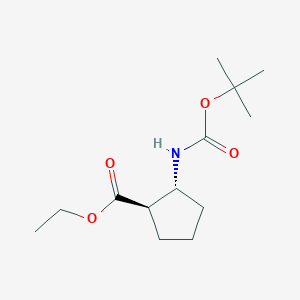

Methyl 6-acetylnicotinate is a methyl ester of niacin . It is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .

Synthesis Analysis

A synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis

The molecular formula of Methyl 6-acetylnicotinate is C9H9NO3 . The molecular weight is 151.16 .Chemical Reactions Analysis

The synthesis method of 6-formyl methyl nicotinate involves several chemical reactions. It starts with 6-methyl nicotinate reacting with bromine and sodium acetate to generate 6-tribromomethyl nicotinate. Then, one bromine is removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .Physical And Chemical Properties Analysis

Methyl 6-acetylnicotinate has a molecular weight of 151.16 . The compound 6-methylnicotine (CAS# 101540-79-8) has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .Applications De Recherche Scientifique

Comprehensive Summary of the Application

6-Methylnicotine is a nicotine analog that has been identified for its potential in both recreational use and pharmaceutical applications. It’s particularly interesting for conditions related to the central nervous system, such as Parkinson’s, Tourette’s, and ADHD .

Methods of Application or Experimental Procedures

Chemical, pharmacological, and toxicological assessments were conducted on 6-Methylnicotine and compared to pharmaceutical grade (S)-nicotine. The compound was analyzed in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Summary of Results or Outcomes

Chemical analysis confirmed the sample was 6-Methylnicotine, racemic, and 98% pure. The aerosol transfer efficiency of 6-Methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms). In vitro toxicology testing demonstrated 6-Methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

1. Smoking Cessation 6-Methylnicotine has been identified for its potential in smoking cessation . It’s being studied as an alternative to nicotine in various nicotine replacement therapies .

2. Recreational Use There is interest in 6-Methylnicotine for recreational use due to its sensorial properties . It’s being explored as a potential ingredient in electronic nicotine delivery systems (ENDS), such as e-cigarettes .

3. Central Nervous System Disorders 6-Methylnicotine is being studied for its potential applications in treating central nervous system disorders such as Parkinson’s, Tourette’s, and ADHD .

4. Pharmacological Research 6-Methylnicotine is used in pharmacological research due to its similar potency and binding affinity to nicotine . It’s being used to study the effects of nicotine and its analogs on the body .

5. Toxicological Research 6-Methylnicotine is used in toxicological research. Studies have shown that 6-Methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

6. Chemical Research 6-Methylnicotine is used in chemical research due to its similar chemical properties to nicotine . It’s being used to study the chemical behavior of nicotine and its analogs .

1. Tobacco Industry 6-Methylnicotine can be used in the tobacco industry and tobacco processing . It can be used as an alternative to nicotine in various tobacco products .

2. Synthetic Nicotine Production Since the “synthetic nicotine loophole” was closed by US Congress in April 2022, all nicotine-containing products are now required to submit a PMTA to FDA to receive marketing approval, regardless of the nicotine source (tobacco-derived or synthetic). This has led to interest in identifying alternative agents that act in a manner similar to nicotine, such as 6-methylnicotine .

3. Sensorial Properties 6-Methylnicotine has been identified for its sensorial properties . It can potentially provide a different sensory experience compared to traditional nicotine .

4. Stability in Production and Supply The use of 6-Methylnicotine can potentially solve problems related to unstable production and supply of nicotine .

5. Commercial Availability 6-Methylnicotine is commercially available and can be used as a cost-effective alternative to nicotine .

6. Preparation Method Research The preparation methods of racemic 6-Methylnicotine are being researched . This can lead to more efficient and cost-effective production methods .

Safety And Hazards

Orientations Futures

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Propriétés

IUPAC Name |

methyl 6-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGQDZBRJIMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573173 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-acetylnicotinate | |

CAS RN |

153559-93-4 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)